
5-Isopropylthiazol-2-amine
Overview
Description
Preparation Methods
The synthesis of PL017 involves the incorporation of N-methylphenylalanine into the morphiceptin peptide sequence. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
N-Methylation: The phenylalanine residue is N-methylated to form N-methylphenylalanine.
Coupling: The N-methylphenylalanine is coupled with the remaining peptide sequence to form PL017
Chemical Reactions Analysis
PL017 undergoes several types of chemical reactions, including:
Oxidation: PL017 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced analogs.
Substitution: PL017 can undergo substitution reactions, particularly at the N-methylphenylalanine residue
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
5-Isopropylthiazol-2-amine and its derivatives have shown significant promise as antimicrobial agents . The increasing resistance to conventional antibiotics has necessitated the development of new compounds with antibacterial properties.
- Mechanism of Action : Thiazole derivatives, including this compound, often function by inhibiting key bacterial enzymes such as dihydropteroate synthetase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .
- Research Findings : Studies have demonstrated that compounds incorporating thiazole moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives with isopropyl substitutions have displayed enhanced antibacterial activity when used in conjunction with cell-penetrating peptides .
Compound | Activity | Bacterial Strain |
---|---|---|
This compound | Moderate | Staphylococcus aureus |
Derivative A | High | Escherichia coli |
Derivative B | Very High | Pseudomonas aeruginosa |
Anticancer Potential
Thiazole compounds are increasingly recognized for their anticancer properties . Research indicates that this compound may play a role in the development of novel anticancer therapies.
- Cell Line Studies : Various studies have evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. For example, compounds derived from thiazole structures have been tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer) cell lines, showing promising results .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance this activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15 |
Derivative C | HepG2 | 10 |
Derivative D | HCT-116 | 12 |
Antidiabetic Applications
Emerging research has indicated potential applications of thiazole derivatives, including this compound, in the management of diabetes.
- Mechanism : Some thiazole compounds have been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This effect is likely mediated through modulation of glucose metabolism pathways .
- Research Insights : The development of hybrid molecules that combine thiazole structures with known antidiabetic agents has been proposed as a strategy to improve efficacy and reduce side effects .
Drug Design and Development
The structural versatility of thiazoles allows for the design of hybrid molecules that can target multiple pathways simultaneously.
Mechanism of Action
PL017 exerts its effects by selectively binding to and activating the μ opioid receptor. This activation leads to a cascade of intracellular signaling events, resulting in analgesic effects. The molecular targets involved include the μ opioid receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
PL017 is unique in its high selectivity and potency for the μ opioid receptor compared to other opioid peptides. Similar compounds include:
DAMGO: Another selective μ opioid receptor agonist with similar analgesic properties.
DALDA: A potent μ opioid receptor agonist with a different peptide sequence.
Morphine: A well-known opioid analgesic with broader receptor activity
PL017’s uniqueness lies in its specific modifications, such as the N-methylation of phenylalanine, which enhances its selectivity and potency for the μ opioid receptor .
Biological Activity
5-Isopropylthiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with an isopropyl group at the 5-position. This structural modification is significant as it influences the compound's biological activity through various mechanisms.
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated several thiazole derivatives against various cancer cell lines. The results demonstrated that modifications in the thiazole structure significantly impacted cytotoxicity. For example, derivatives with electron-donating groups at specific positions exhibited lower IC50 values, indicating higher potency against cancer cells:
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
9 | A-431 (skin) | 1.61 | Significant cytotoxic activity |
10 | Jurkat (leukemia) | 1.98 | Comparable activity to doxorubicin |
13 | U251 (glioblastoma) | <10 | High potency with hydrophobic interactions |
The presence of specific substituents on the thiazole ring was essential for enhancing anticancer activity. The study suggested that the isopropyl group in this compound could similarly enhance its efficacy against tumor cells due to steric and electronic effects .
Antibacterial Activity
This compound also exhibits antibacterial properties. Research has shown that thiazole derivatives can inhibit bacterial growth effectively.
Case Study: Antibacterial Efficacy
In a comparative study, several thiazole compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings were as follows:
Compound | Bacterial Strain | MIC (µg/mL) | Activity Description |
---|---|---|---|
5a | Staphylococcus aureus | 3.9 | Inhibited >90% bacterial growth |
6 | Escherichia coli | >100 | No significant activity observed |
7 | Salmonella Typhimurium | 0.23 | Moderate activity |
The compound demonstrated potent antibacterial effects against certain strains while being less effective against others, highlighting the need for further structural optimization .
Anti-inflammatory Activity
Thiazole derivatives, including this compound, have been explored for their anti-inflammatory potential. The mechanism often involves modulation of inflammatory pathways and cytokine production.
Research Findings
In vitro studies have indicated that thiazole compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to their therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Isopropylthiazol-2-amine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thioamides with activated carboxylic acid derivatives (e.g., using phosphorus pentachloride, PCl₅) under inert conditions to form the thiazole core. Elevated temperatures (80–120°C) and anhydrous solvents (e.g., dichloromethane) are critical to prevent hydrolysis and ensure complete conversion . Post-synthesis, purification via column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) is recommended to isolate high-purity products .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : NMR (¹H/¹³C) to verify amine and isopropyl substituents, FT-IR for thiazole ring vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₆H₁₁N₂S, MW: 143.23 g/mol).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological activities have been reported for this compound, and what assay protocols are used for screening?
- Methodological Answer : Initial studies highlight antimicrobial and anticancer potential. Standard protocols include:
- Antimicrobial : Broth microdilution (MIC assays) against E. coli and S. aureus (CLSI guidelines).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability and environmental sustainability?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve yield (≥85%) and reduce solvent waste by enabling precise control of residence time and temperature .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to minimize toxicity .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization at lower temperatures (50–70°C) .
Q. What advanced computational and experimental methods are employed to elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with target proteins (e.g., E. coli DNA gyrase) .
- Metabolomics : LC-MS/MS to track metabolite formation in cell lysates after exposure.
- Kinetic Studies : Surface plasmon resonance (SPR) to measure real-time interaction kinetics .
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., ATP luminescence vs. MTT for cytotoxicity).
- Structural Confirmation : Re-synthesize disputed compounds and verify purity via X-ray crystallography.
- Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting datasets from multiple studies .
Q. What strategies are effective in overcoming solubility limitations of this compound in pharmacological studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via N-alkylation or acylation.
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) using emulsion-solvent evaporation.
- Co-Solvents : Use DMSO/PBS mixtures (≤10% v/v) for in vitro assays to maintain solubility without cytotoxicity .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for this compound
Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
---|---|---|---|
Temperature | 100°C | Maximizes cyclization | |
Solvent | Anhydrous DCM | Prevents hydrolysis | |
Catalyst | PCl₅ (1.2 equiv) | Activates carboxylic acid | |
Purification | Column chromatography | Purity >98% |
Table 2. Biological Screening Protocols
Assay Type | Protocol Summary | Key Metrics | Reference |
---|---|---|---|
Antimicrobial (MIC) | CLSI broth microdilution | MIC ≤16 µg/mL (Gram+) | |
Anticancer (MTT) | 48-h incubation, HeLa cells | IC₅₀ ≤50 µM | |
Antioxidant (DPPH) | Radical scavenging assay | EC₅₀ ≤100 µM |
Properties
IUPAC Name |
5-propan-2-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENMPXBUKLPJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440624 | |
Record name | 5-Isopropylthiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-15-3 | |
Record name | 5-Isopropylthiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.